Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate
Overview
Description
Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-hydroxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,6-dihydroxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group at position 2 can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-amino-6-oxo-pyrimidine-4-carboxylate.
Reduction: Formation of 2-amino-6-hydroxy-pyrimidine-4-carboxylate.
Substitution: Formation of 2-amino-6-halo-pyrimidine-4-carboxylate.
Scientific Research Applications
Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or as a substrate for enzymatic reactions. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
2-amino-4,6-dihydroxypyrimidine: Lacks the methyl ester group at position 4.
Methyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate: Has a carboxylate group at position 5 instead of position 4.
2-amino-6-hydroxy-4-methylpyrimidine: Contains a methyl group at position 4 instead of a carboxylate group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate (also known as Methyl 2-amino-6-hydroxy-4-pyrimidinecarboxylate) is a heterocyclic organic compound with significant biological activity, particularly in the realms of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrimidine ring with an amino group at position 2, a hydroxyl group at position 6, and a carboxylate ester at position 4. This unique structure contributes to its reactivity and biological interactions.
The compound primarily acts as an enzyme inhibitor or a substrate for various enzymatic reactions. Its mechanism involves binding to specific molecular targets, leading to alterations in the activity of these proteins. This property makes it a candidate for further investigation in drug development, particularly for conditions involving enzyme dysregulation.
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties , particularly against Mycobacterium tuberculosis (M. tuberculosis). Studies have shown that it can inhibit the fatty acid biosynthesis pathway crucial for the survival of this pathogen, leading to cell death .
Anti-inflammatory Effects
Pyrimidines, including this compound, have been recognized for their anti-inflammatory effects . The inhibition of certain enzymes involved in inflammatory pathways can lead to reduced inflammation in various biological systems.
Anticancer Potential
Recent studies have highlighted its potential as an anticancer agent . Compounds derived from this compound have shown promising results in inhibiting tumor cell proliferation. For instance, derivatives demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitubercular Activity : A study demonstrated that compounds based on this compound effectively inhibited M. tuberculosis growth by targeting essential metabolic pathways .
- Anticancer Activity : In vitro tests revealed that derivatives showed potent activity against HepG2 liver cancer cells, with significant reductions in cell viability observed at specific concentrations (100 μM) over 24 and 48 hours .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes critical in nucleic acid metabolism, which could lead to therapeutic applications in viral infections and cancer treatment .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 2-amino-6-oxo-1H-pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5(11)3-2-4(10)9-6(7)8-3/h2H,1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLMNDFBCJNGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286646 | |
Record name | methyl 2-amino-6-hydroxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21615-64-5 | |
Record name | NSC46803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-amino-6-hydroxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-6-hydroxypyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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